3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

Catalog No.
S586252
CAS No.
32856-49-8
M.F
C10H10N2O2
M. Wt
190.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

CAS Number

32856-49-8

Product Name

3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

IUPAC Name

3-(4-aminophenyl)pyrrolidine-2,5-dione

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

InChI

InChI=1S/C10H10N2O2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-4,8H,5,11H2,(H,12,13,14)

InChI Key

AFLGSUFOCCZEEZ-UHFFFAOYSA-N

SMILES

C1C(C(=O)NC1=O)C2=CC=C(C=C2)N

Synonyms

3-(4'-aminophenyl)pyrrolidine-2,5-dione, WSP 3, WSP-3

Canonical SMILES

C1C(C(=O)NC1=O)C2=CC=C(C=C2)N

The exact mass of the compound 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(4-Amino-phenyl)-pyrrolidine-2,5-dione (CAS 32856-49-8) is a highly functionalized succinimide building block characterized by a 5-membered pyrrolidine-2,5-dione core and a para-aminophenyl substituent. It is primarily procured as a critical advanced intermediate for the synthesis of selective non-steroidal aromatase inhibitors and targeted CNS-active agents [1]. The compound features both an acidic imide nitrogen and a nucleophilic primary aniline, allowing for orthogonal derivatization—such as selective N-alkylation of the imide versus acylation of the aniline. This dual reactivity allows for its integration into medicinal chemistry pipelines as a distinct structural alternative to larger, rigid glutarimide-based benchmarks [1].

Substituting this compound with the 6-membered glutarimide analog (such as the clinical benchmark aminoglutethimide) fails in modern drug discovery because the 6-membered ring imparts significantly higher baseline CNS-depressant activity, a liability that carries over to its derivatives[1]. Conversely, attempting to procure the cheaper nitro-precursor (3-(4-nitrophenyl)pyrrolidine-2,5-dione) as a substitute requires a downstream reduction step that can compromise the imide ring stability under harsh conditions, reducing the overall yield of high-purity N-alkylated final products. The pre-reduced 4-amino succinimide core is therefore strictly required for direct, high-yield incorporation into structure-activity relationship (SAR) studies without risking scaffold degradation [1].

Direct N-Alkylation Efficiency vs. Nitro-Precursor Route

Procuring the pre-reduced 3-(4-aminophenyl)pyrrolidine-2,5-dione allows for direct N-alkylation at the imide position to yield active aromatase inhibitors. Using the 3-(4-nitrophenyl) baseline requires post-alkylation reduction, which adds synthetic steps and risks ring-opening side reactions . Direct use of the amino-succinimide streamlines the synthesis of N-alkylated derivatives, which have been shown to lower estrogen levels comparably to aminoglutethimide[1].

Evidence DimensionSynthetic step reduction and pathway efficiency
Target Compound DataDirect N-alkylation of the imide nitrogen (1-step to target core)
Comparator Or Baseline3-(4-nitrophenyl)pyrrolidine-2,5-dione (requires 2+ steps: alkylation then reduction)
Quantified DifferenceEliminates 1 critical reduction step, avoiding imide ring-opening side reactions.
ConditionsStandard N-alkylation conditions (e.g., alkyl halide, base) in medicinal chemistry workflows.

Reduces synthetic steps and improves overall yield for pharmaceutical procurement managers scaling up targeted inhibitor libraries.

Downstream CNS-Depressant Activity of Succinimide Scaffold vs. Glutarimide Scaffold

The 5-membered succinimide core of 3-(4-aminophenyl)pyrrolidine-2,5-dione serves as the foundation for N-alkylated aromatase inhibitors that exhibit lower CNS-depressant activity compared to the 6-membered glutarimide benchmark, aminoglutethimide (AG) [1]. In standard tests for CNS depression, derivatives synthesized from this succinimide core (such as the 1-pentyl derivative) demonstrated a quantifiably lower CNS-depressant profile, avoiding the severe lethargy associated with AG[1].

Evidence DimensionCNS-depressant activity (overall order in 4 tests)
Target Compound DataSuccinimide-derived 1-pentyl analog (Minimal CNS depression)
Comparator Or BaselineAminoglutethimide (AG, glutarimide core) (High CNS depression)
Quantified DifferenceAG > 1-heptyl = 1-hexyl >> 1-pentyl (succinimide derivatives show strictly lower off-target CNS effects).
ConditionsIn vivo mouse models (4 standard tests for CNS-depressant activity).

Justifies the selection of the 5-membered succinimide building block over the 6-membered glutarimide core for developing next-generation inhibitors with improved tolerability.

Pharmacokinetic Tuning Potential via Imide Derivatization

The unsubstituted imide nitrogen of 3-(4-aminophenyl)pyrrolidine-2,5-dione provides a critical site for tuning the pharmacokinetic half-life of the resulting inhibitors[1]. For example, synthesizing the 1-hexyl derivative from this parent compound yields a molecule with a specific half-life of 1.8 hours in rat models, allowing for more rapid clearance compared to the rigid 5.5-hour half-life of the clinical benchmark aminoglutethimide [1]. This tunability is impossible with pre-substituted clinical benchmarks.

Evidence DimensionPharmacokinetic half-life (t1/2)
Target Compound Data1.8 h (for the 1-hexyl succinimide derivative synthesized from the target compound)
Comparator Or Baseline5.5 h (Aminoglutethimide benchmark)
Quantified Difference67% reduction in half-life, enabling differentiated clearance rates.
ConditionsIn vivo rat pharmacokinetic studies.

Proves the utility of the parent succinimide as a versatile precursor for generating short-acting, highly tunable inhibitors.

Target Binding Essentiality of the 4-Amino Aniline Motif

The para-amino group on the phenyl ring of 3-(4-aminophenyl)pyrrolidine-2,5-dione is the critical pharmacophore required for coordinating with the heme iron of the aromatase enzyme (CYP19A1) [1]. Procurement of the unsubstituted phenyl analog (3-phenylsuccinimide) abolishes this specific iron-coordinating ability, rendering the scaffold inactive for aromatase inhibition [2].

Evidence DimensionHeme iron coordination capability
Target Compound Data3-(4-aminophenyl)pyrrolidine-2,5-dione (Strong coordination via lone pair of the primary amine)
Comparator Or Baseline3-phenylpyrrolidine-2,5-dione (Lacks coordinating amine)
Quantified DifferenceBinary shift from active heme-binding ligand to inactive non-binding analog.
ConditionsCytochrome P450 (aromatase) active site binding models.

Highlights why buyers must procure the exact 4-amino functionalized compound rather than cheaper, unfunctionalized succinimide derivatives for endocrine research.

Synthesis of Non-Steroidal Aromatase Inhibitors

Serves as the primary starting material for synthesizing N-alkylated succinimides (e.g., 1-pentyl, 1-hexyl derivatives) used in breast cancer research and estrogen-dependent disease modeling, directly leveraging its tunable imide nitrogen [1].

Development of CNS-Sparing Endocrine Therapeutics

Utilized as a scaffold replacement for glutarimides (like aminoglutethimide) to design drugs that maintain aromatase inhibition while eliminating severe CNS-depressant side effects, owing to the lower toxicity profile of the 5-membered succinimide core [1].

Orthogonal Bioconjugation and Probe Development

The dual presence of an anilinic amine and an imide nitrogen allows for selective bioconjugation, making it a viable linker or core for fluorescent probes targeting cytochrome P450 enzymes without cross-reactivity during synthesis.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

190.074227566 g/mol

Monoisotopic Mass

190.074227566 g/mol

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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